Dehydro Amlodipine Oxalate
Description
Contextualization as an Amlodipine (B1666008) Impurity
Dehydro Amlodipine Oxalate (B1200264) is identified as a key impurity in the synthesis and degradation of Amlodipine. scbt.comchemicalbook.com Its formation can occur during the manufacturing process or as a result of the degradation of the active pharmaceutical ingredient (API), Amlodipine, under certain conditions. The presence of this and other impurities is a critical concern in pharmaceutical manufacturing, as they can potentially impact the efficacy and safety of the final drug product. cymitquimica.com
Nomenclature and Synonyms of Dehydro Amlodipine Oxalate
The compound is known by several names and identifiers across different regulatory and scientific platforms.
The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound is 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate. nih.govclearsynth.com When combined with oxalic acid, it forms the oxalate salt. nih.gov
The Chemical Abstracts Service (CAS) Registry Number for this compound is 1216406-90-4 . scbt.comchemicalbook.comnih.govallmpus.com The CAS number for the free base form, Dehydro Amlodipine, is 113994-41-5 . synthinkchemicals.comsynzeal.comallmpus.com
Dehydro Amlodipine is officially recognized as Amlodipine EP Impurity D by the European Pharmacopoeia (EP) and as Amlodipine USP Related Compound A by the United States Pharmacopeia (USP). scbt.comsynthinkchemicals.comsynzeal.comchemicea.com These designations are crucial for standardized quality control testing in the pharmaceutical industry.
Interactive Table: Nomenclature and Identifiers for Dehydro Amlodipine and its Oxalate Salt
| Identifier Type | Value |
| IUPAC Name | 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid nih.gov |
| CAS Registry Number (Oxalate) | 1216406-90-4 scbt.comchemicalbook.comnih.govallmpus.compharmaffiliates.com |
| CAS Registry Number (Free Base) | 113994-41-5 synthinkchemicals.comsynzeal.comallmpus.com |
| European Pharmacopoeia (EP) Designation | Amlodipine EP Impurity D scbt.comchemicalbook.comsynthinkchemicals.comsynzeal.com |
| United States Pharmacopeia (USP) Designation | Amlodipine USP Related Compound A clearsynth.comsynthinkchemicals.comsynzeal.comchemicea.com |
| Other Synonyms | This compound scbt.comcymitquimica.comallmpus.compharmaffiliates.com |
CAS Registry Number (e.g., 1216406-90-4 for the oxalate salt)
Role and Significance in Pharmaceutical Quality Control and Drug Product Integrity
The monitoring and control of this compound are vital aspects of pharmaceutical quality control for amlodipine-containing products. researchgate.net Regulatory bodies like the EP and USP set strict limits for the presence of impurities in drug substances and products. Pharmaceutical manufacturers must employ validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify the levels of this compound. jcdronline.org
The presence of this impurity above specified limits can indicate issues with the manufacturing process, storage conditions, or stability of the drug product. Therefore, rigorous testing for this compound is essential to ensure that each batch of amlodipine medication meets the required standards for purity, potency, and safety, thereby safeguarding patient health. clearsynth.com The use of certified reference standards of Dehydro Amlodipine is fundamental for the development and validation of these analytical methods. clearsynth.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHKAMHZXZAAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675661 | |
| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216406-90-4 | |
| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Degradation Pathways of Dehydro Amlodipine Oxalate
Origin as a Byproduct in Amlodipine (B1666008) Synthesis
Dehydro Amlodipine Oxalate (B1200264) can originate as a byproduct during the synthesis of Amlodipine itself. cymitquimica.com The synthesis of Amlodipine involves multiple steps, and oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring can occur, leading to the formation of Dehydro Amlodipine. This oxidation can be influenced by the reaction conditions and the presence of oxidizing agents. Subsequent treatment with oxalic acid, often used for salt formation to enhance stability or solubility, results in Dehydro Amlodipine Oxalate. Rigorous monitoring and control during the manufacturing process are therefore essential to minimize the levels of this impurity in the final drug substance.
Degradation Mechanisms of Amlodipine Leading to this compound
The formation of this compound is a significant concern in the stability of Amlodipine drug products. It is primarily formed through the degradation of Amlodipine under various stress conditions. These degradation pathways involve the transformation of the active Amlodipine molecule into its dehydro derivative, which can then form an oxalate salt.
Oxidative Degradation Pathways
Amlodipine is particularly susceptible to oxidative stress, which is a major pathway for the formation of Dehydro Amlodipine. lcms.cz Forced degradation studies have consistently shown that exposure of Amlodipine to oxidizing agents, such as hydrogen peroxide, leads to the formation of its dehydro derivative. lcms.czresearchgate.net This process involves the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring. researchgate.net The reaction is often accelerated at elevated temperatures.
| Stress Condition | Amlodipine Degradation (%) | Key Degradation Product | Reference |
| 3% H2O2 at 80°C for 6 hours | 80.1% | Dehydro Amlodipine derivative | researchgate.net |
| 30% H2O2 | 20% | Impurity D (Dehydro Amlodipine) | lcms.cz |
Photolytic Degradation (Aromatization to Pyridine Derivative)
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of Amlodipine. nih.gov This photolytic degradation primarily involves the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative, which is Dehydro Amlodipine. researchgate.netnih.gov This transformation is an oxygen-independent process. nih.gov The rate of degradation is influenced by the wavelength of the light, with more rapid degradation observed under certain UV wavelengths. Studies have shown that after 14 days of exposure in a photostability chamber, Amlodipine besylate solution showed a degradation of 32.2%. researchgate.net
Acidic Hydrolysis-Induced Formation
Amlodipine undergoes degradation in acidic conditions, and this process can also lead to the formation of Dehydro Amlodipine. lcms.czveeprho.com Under acidic stress, such as in the presence of strong acids like hydrochloric acid at elevated temperatures, Amlodipine shows significant degradation. researchgate.net Mass spectrometry analysis has confirmed the presence of the dehydro amlodipine derivative under these acidic conditions. researchgate.net One study reported 75.2% degradation of amlodipine besylate in 5 mol/L HCl at 80°C for 6 hours. researchgate.net Another study observed 60% degradation in an acidic medium. lcms.cz
Alkaline Hydrolysis-Induced Formation
In alkaline conditions, Amlodipine is also susceptible to degradation. researchgate.net While some studies indicate that Amlodipine is relatively stable under mild alkaline conditions at room temperature, significant degradation occurs at higher concentrations of alkali and elevated temperatures. researchgate.net The degradation in alkaline medium can also lead to the formation of the pyridine derivative. researchgate.net For instance, total degradation of amlodipine besylate was observed in 5 mol/L NaOH at 80°C for 6 hours. researchgate.net
| Stress Condition | Amlodipine Degradation (%) | Reference |
| 5 mol/L HCl at 80°C for 6 hours | 75.2% | researchgate.net |
| Acidic Medium | 60% | lcms.cz |
| 5 mol/L NaOH at 80°C for 6 hours | Total Degradation | researchgate.net |
| Basic Medium | 25% | lcms.cz |
Thermal Stress Degradation
While Amlodipine is considered relatively stable under thermal stress compared to other degradation pathways, elevated temperatures can still contribute to its degradation. However, significant degradation often requires prolonged exposure to high temperatures. lcms.cz Some studies have reported that no major impurities were found under thermal degradation alone, suggesting it may be a less significant pathway for the formation of Dehydro Amlodipine compared to oxidative, photolytic, and hydrolytic stress. lcms.cz
Influence of Excipients and Container Closure Systems on Formation
The formation of this compound, an oxidative degradant of amlodipine, is significantly affected by the inactive ingredients (excipients) within a pharmaceutical formulation and the packaging (container closure systems). These factors are critical in controlling the stability of amlodipine-containing products.
Influence of Excipients:
Drug-excipient interactions can compromise the stability of the active pharmaceutical ingredient (API), leading to degradation. researchgate.net For amlodipine, certain excipients can promote the formation of its dehydro derivative.
Lactose (B1674315): The use of lactose in combination with magnesium stearate (B1226849) and water has been shown to induce instability in amlodipine besylate. nih.govtandfonline.com The primary interaction is the Maillard reaction, occurring between the primary amine group of amlodipine and the reducing sugar, lactose. nih.govtandfonline.com This reaction can lead to the formation of amlodipine besylate glycosyl, a notable degradation product. nih.govtandfonline.com
Magnesium Stearate: This common lubricant, when present with lactose and water, contributes to the degradation of amlodipine. tandfonline.com The presence of magnesium stearate was found to lead to the appearance of a second degradation product in addition to the initial Maillard reaction product. tandfonline.com
Other Excipients: While binary mixtures of amlodipine besylate with a single excipient have been found to be stable under certain stress conditions (65°C and 40°C/75% RH), multicomponent mixtures are more likely to induce degradation. nih.govtandfonline.com The selection of excipients is a key factor, and designing lactose-free formulations is often recommended to enhance stability. nih.gov
Influence of Container Closure Systems:
The container closure system serves as a primary barrier against environmental factors like light, moisture, and oxygen, which can accelerate amlodipine degradation.
Material and Type: The choice of packaging material significantly impacts the stability of amlodipine. Studies comparing polyvinyl chloride (PVC) blisters with aluminum strips for packaging amlodipine tablets found that stability was greater in aluminum strips. nih.govsrce.hr For instance, in one study, the amlodipine content in bilayer tablets decreased to about 95% in aluminum strips, compared to 88% in PVC blisters under accelerated conditions. nih.gov In monolayer tablets, the degradation was even more pronounced, with content dropping to 72% in strips and only 32% in blisters, highlighting the protective nature of aluminum. nih.gov
Protection from Environmental Factors: High-density polyethylene (B3416737) (HDPE) bottles are commonly used and have been deemed acceptable for providing adequate protection from light for amlodipine formulations. fda.govfda.gov Specialized packaging like alu-alu, which consists of oriented polyamide, aluminum, and PVC layers, offers superior protection from environmental conditions compared to standard strip or blister packs. asianjpr.com Given amlodipine's known photosensitivity, robust light protection is a critical function of the packaging system. srce.hrfda.gov
The table below summarizes findings on the influence of packaging on amlodipine stability.
Table 1: Effect of Packaging on Amlodipine Tablet Stability
| Tablet Type | Packaging Type | Amlodipine Content Remaining (%) | Reference |
|---|---|---|---|
| Bi-layer | Aluminum Strips | ~95% | nih.gov |
| Bi-layer | PVC Blisters | ~88% | nih.gov |
| Mono-layer | Aluminum Strips | 72% | nih.gov |
| Mono-layer | PVC Blisters | 32% | nih.gov |
Stability-Indicating Studies and Degradation Kinetics
Stability-indicating studies are crucial for identifying the degradation pathways of a drug and developing analytical methods to quantify the active ingredient in the presence of its degradants.
Forced Degradation Studies:
Forced degradation, or stress testing, is employed to accelerate the degradation of a drug substance to generate potential degradation products. For amlodipine, this involves subjecting it to various stress conditions:
Alkaline Conditions: Total degradation of amlodipine besylate was achieved when it was exposed to 5 mol/L sodium hydroxide (B78521) (NaOH) at 80°C for 6 hours.
Acidic Conditions: Under acidic stress (5 mol/L hydrochloric acid at 80°C for 6 hours), amlodipine besylate degraded by 75.2%. In another study, forced degradation under acidic conditions resulted in a recovery of only 10.3% of the amlodipine signal. nih.gov
Oxidative Conditions: Exposure to 3% hydrogen peroxide (H₂O₂) in methanol (B129727) at 80°C for 6 hours resulted in 80.1% degradation of amlodipine besylate. A separate experiment under oxidative stress showed a recovery of 34.5% of the amlodipine signal. nih.gov
Photodegradation: When exposed in a photostability chamber for 14 days, an amlodipine besylate solution showed 32.2% degradation.
The table below presents a summary of findings from forced degradation studies.
Table 2: Summary of Amlodipine Forced Degradation Studies
| Stress Condition | Parameters | Degradation (%) | Main Degradation Products Identified | Reference |
|---|---|---|---|---|
| Alkaline Hydrolysis | 5 mol/L NaOH, 80°C, 6 h | 100% | Compound with molecular formula C15H16NOCl | |
| Acidic Hydrolysis | 5 mol/L HCl, 80°C, 6 h | 75.2% | Not specified | |
| Oxidation | 3% H₂O₂:Methanol (80:20), 80°C, 6 h | 80.1% | Three degradation products observed | |
| Photodegradation | Photostability chamber, 14 days | 32.2% | Not specified |
Degradation Kinetics:
The study of degradation kinetics helps in predicting the shelf-life of a drug product. The photodegradation of amlodipine besylate has been found to follow pseudo-first-order kinetics. researchgate.net A study on the photostability of amlodipine besylate tablets packed in Alu/PVC/PVDC blisters calculated the half-life of the drug to be 38.4 days under UV radiation and 43.3 days under visible light radiation. researchgate.net Despite the degradation observed, the study concluded that the tablets possessed satisfactory photostability within this primary packaging. researchgate.net
Analytical Methodologies for Identification and Quantification of Dehydro Amlodipine Oxalate
Chromatographic Techniques for Impurity Profiling and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental in the impurity profiling of Amlodipine (B1666008), allowing for the effective separation and quantification of Dehydro Amlodipine Oxalate (B1200264). wdh.ac.id
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC stands as a cornerstone for the analysis of Dehydro Amlodipine Oxalate, with numerous methods developed and validated for its detection in Amlodipine drug substances and products. nih.govpensoft.netjddtonline.info
The choice of stationary phase is critical for achieving the desired separation. Due to the relatively nonpolar nature of Amlodipine and its impurities, reversed-phase HPLC is the predominant mode of separation. scielo.br C18 (octadecylsilyl) columns are the most frequently utilized stationary phases for this purpose. nih.govpensoft.netjddtonline.infoscielo.brjaper.inscirp.orgresearchgate.net These columns, such as the Waters Spherisorp ODS 2, Phenomenex Kinetex EVO C18, and Agilent C18, provide the necessary hydrophobicity to retain and separate this compound from the active pharmaceutical ingredient (API) and other related substances. nih.govscielo.brresearchgate.net In some methods, other stationary phases like RP-select B and Phenyl columns have also been employed to achieve specific separation goals. ijpsdronline.comresearchgate.net
Table 1: Examples of HPLC Columns Used in Amlodipine Impurity Analysis
| Column Name | Dimensions | Particle Size | Reference |
|---|---|---|---|
| Waters Spherisorp ODS 2 (C18) | 200 x 4.6 mm | 10 µm | scielo.br |
| Phenomenex Kinetex EVO C18 | 100 mm × 4.6 mm | 2.6 µm | nih.gov |
| Phenomenex Polar Synergi (C18) | 50 mm x 4.6 mm | 5 µm | pensoft.net |
| Agilent C18 | - | - | researchgate.net |
| RP-select B | 250 x 4.0 mm | 5 µm | researchgate.net |
| Waters X-Bridge Phenyl | 150 x 4.6 mm | 3.0 µm | ijpsdronline.com |
The mobile phase composition is meticulously optimized to achieve efficient separation. Typically, a mixture of an aqueous buffer and an organic solvent is used. The pH of the aqueous phase is a critical parameter, with acidic conditions (e.g., pH 3.0-4.0) often favored to ensure good peak shape for the basic compounds. scielo.brjaper.inresearchgate.net Buffers such as phosphate (B84403) and ammonium (B1175870) acetate (B1210297) are commonly used. pensoft.netscielo.brjaper.inceon.rs Organic modifiers like acetonitrile (B52724) and methanol (B129727) are employed to control the elution strength. nih.govpensoft.netscielo.br
Both isocratic and gradient elution strategies are utilized. Isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler but may not be sufficient for complex separations. researchgate.net Gradient elution, which involves a programmed change in the mobile phase composition, offers greater resolving power for separating multiple impurities with different polarities. nih.govnih.gov For instance, a gradient program might start with a higher percentage of the aqueous buffer and gradually increase the proportion of the organic solvent to elute more strongly retained components like this compound. nih.gov
Table 2: Examples of Mobile Phase Compositions in HPLC Analysis
| Aqueous Phase | Organic Phase | Elution Mode | Reference |
|---|---|---|---|
| Phosphate buffer (pH 3.6, 0.01 mol L-1) | Acetonitrile:Methanol (44:10 v/v) | Isocratic | scielo.br |
| 0.4% Ammonium hydroxide (B78521) in water | Methanol | Gradient | nih.gov |
| Methanol:Phosphate buffer solution (65:35, v/v) | - | Isocratic | pensoft.net |
| 0.04 M Sodium dihydrogen phosphate monohydrate (pH 4.0) | Ethanol (40% v/v) | Isocratic | researchgate.net |
| 70mM Potassium dihydrogen orthophosphate buffer (pH 3.0) | Acetonitrile:Methanol (15:55) | Isocratic | japer.in |
Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method for the HPLC analysis of this compound. pensoft.netjddtonline.info The selection of the detection wavelength is crucial for achieving optimal sensitivity. Amlodipine and its impurities exhibit significant UV absorbance, with detection wavelengths typically set between 230 nm and 240 nm. pensoft.netscielo.brjaper.inmedcraveonline.com Some methods may use different wavelengths for specific impurities; for instance, 360 nm can be used for Amlodipine and some of its impurities, while impurity D (Dehydro Amlodipine) is monitored at 225 nm in certain multi-component analyses. nih.gov A Photodiode Array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. scielo.br
Validation of the analytical method is essential to ensure its reliability for routine use. jddtonline.infoiscientific.org This is performed according to guidelines from the International Conference on Harmonisation (ICH). researchgate.net
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential impurities and demonstrate that they are well-resolved from the main peak and each other. nih.govresearchgate.net
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netijpsdronline.com For Amlodipine impurities, linearity is typically established at low concentrations, for example, from 0.2 to 3.0 µg/mL. ijpsdronline.comijpsdronline.com
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage recovered is calculated. ijpsdronline.comresearchtrend.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). iscientific.orgresearchtrend.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchtrend.netajrconline.org For Amlodipine impurities, the LOQ can be as low as 0.05% of the specification limit. ijpsdronline.comijpsdronline.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govresearchgate.net Parameters such as mobile phase composition, pH, column temperature, and flow rate are typically varied. nih.govresearchgate.net
Detection Methods (e.g., UV-Vis, PDA)
Ultra-Performance Liquid Chromatography (UPLC) in Impurity Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. scirp.org This is achieved by using columns with sub-2 µm particles, which operate at higher pressures. scirp.org
UPLC is increasingly being used for the impurity profiling of Amlodipine, as it allows for the rapid separation of a large number of impurities in a shorter timeframe. ijpsdronline.comnih.govijpsdronline.com For instance, a UPLC method can separate up to 28 peaks in 45 minutes, compared to 70 minutes for a corresponding HPLC method. ijpsdronline.comijpsdronline.com The higher efficiency of UPLC also leads to sharper and taller peaks, which enhances sensitivity. scirp.org UPLC methods have been successfully developed and validated for the determination of Amlodipine and its impurities, including Dehydro Amlodipine, in various combination drug products. nih.govnih.gov These methods often employ C8 or C18 columns with small particle sizes (e.g., 1.7 µm or 1.8 µm) and gradient elution with mobile phases similar to those used in HPLC. ijpsdronline.comnih.govnih.gov
List of Chemical Compounds
Amlodipine
this compound
Amlodipine Besylate
Amlodipine Maleate
Hydrogen Peroxide
Phthaloyl Amlodipine
Oxalic Acid
Potassium Permanganate
Sodium Borohydride
Lithium Aluminum Hydride
Acetonitrile
Methanol
Ethanol
Sodium Dihydrogen Phosphate Monohydrate
Ammonium Acetate
Triethylamine
Orthophosphoric Acid
Valsartan
Hydrochlorothiazide
Olmesartan Medoxomil
Lisinopril
Enalapril Maleate
Ramipril
Telmisartan
Atorvastatin Calcium
Misoprostol
Clotrimazole
Primaquine
Ambroxol
Cetirizine
Velpatasvir
Sofosbuvir
Lamivudine
Zidovudine
Nevirapine
Irbesartan
Bisoprolol
Venlafaxine
Imipramine
Alfuzosin
Tolterodine Tartrate
Gas Chromatography (GC) for Volatile Degradation Products (if applicable)
While liquid chromatography is more commonly employed for non-volatile compounds like this compound, Gas Chromatography (GC) can be applicable for the analysis of volatile degradation products that may form under certain stress conditions. Although direct analysis of this compound by GC is not typical due to its low volatility, the technique can be used to identify other smaller, more volatile molecules that might arise from the degradation of the parent Amlodipine molecule. oup.comresearchgate.net For instance, GC could potentially be used to analyze for the presence of small organic molecules that could be byproducts of the degradation pathways of Amlodipine. oup.comresearchgate.net
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are powerful tools for the structural elucidation of this compound. hpst.czresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. hpst.czresearchgate.netx-mol.com
The fragmentation pathways of Dehydro Amlodipine can be investigated using MS/MS. nih.gov The pyridine (B92270) derivative of amlodipine, which is the core structure of Dehydro Amlodipine, has been identified as a primary photoproduct. researchgate.net Mass spectrometry analysis has confirmed the presence of a dehydro amlodipine derivative with the molecular formula C20H23N2O5Cl under oxidative and acidic stress conditions. researchgate.net The molecular ion of this compound is observed at m/z 407.1385, corresponding to the pyridine derivative of amlodipine. researchgate.net The fragmentation of this ion can provide valuable structural information. For instance, the fragmentation of a related amlodipine degradation product (AM2) with a molecular ion at m/z 392.67 involved the loss of ammonia (B1221849) and subsequent fragmentation to yield ions at m/z 347.08, 305.92, 158.92, and 113.08. nih.gov While specific fragmentation data for the oxalate salt is not detailed in the provided results, the general fragmentation behavior of the dehydro amlodipine core can be inferred from such studies.
Table 1: Key Mass Spectrometry Data for Amlodipine and Related Compounds
| Compound/Fragment | m/z (Mass-to-Charge Ratio) | Identification | Source |
|---|---|---|---|
| Amlodipine | 408.9 | Molecular Ion | nih.gov |
| Dehydro Amlodipine | 407.1385 | Molecular Ion | researchgate.net |
| Amlodipine Degradation Product (AM2) | 392.67 | Molecular Ion | nih.gov |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. x-mol.comwdh.ac.id
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The FTIR spectrum provides information about the vibrations of bonds within the molecule, which are characteristic of specific functional groups. x-mol.com
FTIR studies have been conducted on pure amlodipine and its impurities. medcraveonline.comtsijournals.com The IR spectra of a novel acid degradation product of amlodipine were recorded to aid in its structural elucidation. x-mol.com While the specific FTIR spectrum for this compound is not provided in the search results, the technique would be expected to show characteristic peaks for the ester carbonyl groups, the aromatic C-Cl bond, the C-O-C ether linkage, and the N-H bonds of the primary amine, as well as bands associated with the oxalate counter-ion. biomedres.us
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Application of Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control based on sound science and quality risk management. scholarsresearchlibrary.com The application of QbD principles is crucial in developing robust and reliable analytical methods for the quantification of this compound. ijcrt.orgresearchgate.netresearchgate.net
By employing QbD, critical method parameters that can affect the performance of the analytical method are identified and controlled. nih.gov This approach has been successfully used to develop HPLC methods for the estimation of amlodipine and its impurities. ijcrt.orgresearchgate.netscirp.orgscirp.org The development of a stability-indicating HPLC method for amlodipine besylate and its impurities often involves a QbD approach to ensure the method's robustness. nih.gov This includes optimizing factors such as mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation and quantification of all relevant compounds, including this compound. scholarsresearchlibrary.comscirp.orgscirp.org
Reference Standards and Certified Reference Materials for this compound
The availability of high-quality reference standards and certified reference materials (CRMs) is fundamental for the accurate identification and quantification of this compound. axios-research.comsynzeal.comfishersci.ca These standards are used for method validation, system suitability testing, and as a benchmark for the quantification of the impurity in pharmaceutical samples. axios-research.comsynzeal.com
Dehydro Amlodipine is also known as Amlodipine Impurity D. cymitquimica.comdrjcrbio.com Reference standards for Amlodipine impurities, including Dehydro Amlodipine (Amlodipine Impurity D), are commercially available from various suppliers. drjcrbio.comsigmaaldrich.com These standards are often provided with a comprehensive certificate of analysis that includes characterization data, ensuring their suitability for regulatory purposes. axios-research.com The use of well-characterized reference materials is a regulatory requirement and ensures the reliability and accuracy of the analytical data generated.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Amlodipine |
| Amlodipine Besylate |
| Dehydro Amlodipine |
This table is interactive. Click on the header to sort the data.
Pharmacopoeial and Regulatory Perspectives
Compliance with International Conference on Harmonisation (ICH) Guidelines
The control and monitoring of impurities like Dehydro Amlodipine (B1666008) Oxalate (B1200264) are governed by a set of internationally recognized quality standards, primarily the guidelines developed by the International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). premier-research.com These guidelines provide a framework for ensuring the quality, safety, and efficacy of drug substances and products. jpionline.org
ICH Q3A(R2) and Q3B(R2) are crucial guidelines that address the presence of impurities in new drug substances and new drug products, respectively. premier-research.comeuropa.eufda.gov Dehydro Amlodipine, being a significant degradation product of Amlodipine, falls directly under the scope of this regulatory guidance. ceon.rsveeprho.com The guidelines establish a framework for the reporting, identification, and qualification of impurities based on specific thresholds. premier-research.comeuropa.eu
These thresholds are determined by the maximum daily dose (MDD) of the active pharmaceutical ingredient (API). europa.eu An impurity must be reported if it is present above the reporting threshold. If it exceeds the identification threshold, its chemical structure must be determined. jpionline.org If the impurity level surpasses the qualification threshold, it must be assessed for its biological safety. europa.eu
The table below outlines the standard thresholds for impurities in new drug substances and products as stipulated by ICH.
Table 1: ICH Q3A/Q3B Thresholds for Impurities
| Threshold | Maximum Daily Dose ≤ 2 g/day (Drug Substance - Q3A) | Maximum Daily Dose < 10 mg (Drug Product - Q3B) | Maximum Daily Dose 10 mg - 100 mg (Drug Product - Q3B) | Maximum Daily Dose > 100 mg - 2 g (Drug Product - Q3B) |
|---|---|---|---|---|
| Reporting | 0.05% | 0.1% | 0.1% | 0.05% |
| Identification | 0.10% or 1.0 mg TDI, whichever is lower | 0.2% or 1.0 mg TDI, whichever is lower | 0.2% or 2.0 mg TDI, whichever is lower | 0.15% or 3.0 mg TDI, whichever is lower |
| Qualification | 0.15% or 1.0 mg TDI, whichever is lower | 0.5% or 1.0 mg TDI, whichever is lower | 0.5% or 2.0 mg TDI, whichever is lower | 0.2% or 3.0 mg TDI, whichever is lower |
TDI: Total Daily Intake. Data sourced from ICH Harmonised Guideline Q3A(R2) and Q3B(R2). jpionline.orgeuropa.eu
The ICH Q1A(R2) guideline details the requirements for stability testing, which is essential to determine the shelf-life and storage conditions for a drug. ich.orghelago-sk.skmemmert.com A key component of this guideline is the requirement for forced degradation studies, also known as stress testing. ich.org These studies involve subjecting the drug substance to harsh conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation to accelerate its degradation. lcms.czinnovareacademics.in
The purpose of forced degradation is to identify likely degradation products, understand the degradation pathways, and develop stability-indicating analytical methods capable of separating the active ingredient from its impurities. ich.orgijcrt.org Studies on Amlodipine have shown that Dehydro Amlodipine (Impurity D) is a significant degradation product formed under several stress conditions. ceon.rsveeprho.comnih.gov Specifically, it has been observed to arise during oxidative, thermal, and photolytic degradation of Amlodipine. ceon.rsveeprho.com The identification of such products is fundamental to ensuring the safety and quality of the final pharmaceutical product throughout its lifecycle. helago-sk.sk
Table 2: Formation of Dehydro Amlodipine under Forced Degradation Conditions
| Stress Condition | Observation |
|---|---|
| Oxidative | Dehydro Amlodipine (Impurity D) is formed. ceon.rsveeprho.comlcms.cz |
| Thermal | Dehydro Amlodipine (Impurity D) is formed. ceon.rs |
| Photolytic | Dehydro Amlodipine (Impurity D) is formed. ceon.rsnih.gov |
| Acid Hydrolysis | Dehydro Amlodipine (Impurity D) is formed. veeprho.comlcms.cz |
| Base Hydrolysis | Amlodipine shows significant degradation, though specific formation of Dehydro Amlodipine is more prominent in other conditions. lcms.cznih.gov |
Data compiled from various forced degradation studies of Amlodipine. ceon.rsveeprho.comlcms.cznih.gov
ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products)
Inclusion in Pharmacopoeial Monographs (e.g., USP, EP) as a Related Compound/Impurity
Dehydro Amlodipine is officially recognized as a specified impurity in the leading pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). ceon.rsnih.gov This inclusion signifies its importance in the quality control of Amlodipine. The monographs for Amlodipine Besylate in these compendia list specific impurities that must be monitored using validated analytical procedures. ceon.rs
In the European Pharmacopoeia, this compound is designated as Amlodipine EP Impurity D . ceon.rsmolcan.comallmpus.com The United States Pharmacopeia refers to it as Amlodipine USP Related Compound A . ceon.rsmolcan.comdrjcrbio.comlookchem.com The presence of Dehydro Amlodipine Oxalate in these official texts mandates its control within specified limits in both the drug substance and the final drug product to ensure compliance.
Table 3: Identification of this compound
| Identifier | Name/Value |
|---|---|
| Chemical Name | 3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate oxalate salt molcan.comallmpus.com |
| European Pharmacopoeia (EP) Name | Amlodipine EP Impurity D ceon.rsmolcan.comallmpus.comdrjcrbio.com |
| United States Pharmacopeia (USP) Name | Amlodipine USP Related Compound A ceon.rsmolcan.comdrjcrbio.comlookchem.com |
| CAS Number (Oxalate Salt) | 1216406-90-4 molcan.comallmpus.comnih.govpharmaffiliates.com |
| CAS Number (Free Base) | 113994-41-5 molcan.comsynzeal.com |
| Molecular Formula (Oxalate Salt) | C22H25ClN2O9 allmpus.comnih.govpharmaffiliates.com |
| Molecular Weight (Oxalate Salt) | 496.89 g/mol allmpus.comnih.govpharmaffiliates.com |
Regulatory Limits and Reporting Thresholds for Impurities
The regulatory limits for impurities such as this compound are directly linked to the thresholds established by ICH guidelines Q3A and Q3B. premier-research.comeuropa.eu Pharmaceutical manufacturers must develop and validate analytical methods that are sensitive enough to detect and quantify these impurities at levels at or below the reporting threshold. europa.euscirp.org
The specification for a new drug product must include a list of degradation products, with specific acceptance criteria for each. europa.eu For Dehydro Amlodipine, the acceptance criterion (the regulatory limit) in a pharmaceutical product is set based on toxicological data and the qualification threshold. europa.eu For many drug products, the qualification threshold of 0.15% often becomes the default upper limit for an identified but unqualified impurity. Any limit exceeding this threshold requires rigorous safety justification. europa.eu Analytical methods are optimized to have a limit of quantification (LOQ) below the reporting threshold to ensure that all relevant impurities are accurately monitored. scirp.orgresearchgate.net
Table 4: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 1 g | 0.1% | 0.2% | 0.5% |
| > 1g - 2g | 0.05% | 0.15% | 0.2% |
This table presents a simplified view of the thresholds; the total daily intake (TDI) in mg is also a critical factor (see Table 1). Data sourced from ICH Harmonised Guideline Q3B(R2). europa.eu
Q & A
Q. How can researchers ensure reproducibility when publishing this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
